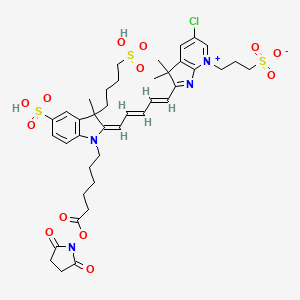
APDye 680 NHS Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
APDye 680 NHS Ester is a bright and photostable near-infrared dye that is spectrally and structurally identical to Alexa Fluor 680 Dye. This compound is commonly used in small animal imaging applications at the 700 nm wavelength and provides excellent clearance profiles in animals. It is also used in flow cytometry and can be attached to proteins at high molar ratios without significant self-quenching, leading to brighter conjugates and more sensitive detection .
Méthodes De Préparation
APDye 680 NHS Ester is synthesized through a series of chemical reactions involving the introduction of the NHS (N-hydroxysuccinimide) ester group to the dye molecule. The NHS ester is a popular tool for conjugating the dye to proteins or antibodies. The typical synthetic route involves the reaction of the dye with N-hydroxysuccinimide and a carbodiimide coupling agent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under mild conditions, usually at room temperature, and the product is purified by chromatography .
Analyse Des Réactions Chimiques
APDye 680 NHS Ester primarily undergoes substitution reactions where the NHS ester group reacts with primary amines (R-NH2) on proteins, amine-modified oligonucleotides, and other amine-containing molecules. The reaction forms a stable amide bond, effectively labeling the target molecule with the dye. Common reagents used in these reactions include the dye itself, the target molecule containing primary amines, and a suitable buffer, such as sodium bicarbonate buffer (pH 8.3). The major product formed is the dye-labeled molecule, which exhibits bright fluorescence and high photostability .
Applications De Recherche Scientifique
APDye 680 NHS Ester has a wide range of scientific research applications:
Chemistry: Used for labeling and detecting primary amines in various chemical compounds.
Biology: Employed in flow cytometry for cell sorting and analysis, as well as in fluorescence microscopy for imaging biological samples.
Medicine: Utilized in small animal imaging to study disease progression and treatment efficacy.
Industry: Applied in the development of diagnostic assays and biosensors for detecting specific biomolecules .
Mécanisme D'action
The mechanism of action of APDye 680 NHS Ester involves the formation of a stable amide bond between the NHS ester group and the primary amines on the target molecule. This covalent attachment ensures that the dye remains firmly bound to the target, allowing for accurate and sensitive detection. The long wavelength emission of the dye allows for detection in complex samples with auto-fluorescent background signals, making it highly effective for imaging and analytical applications .
Comparaison Avec Des Composés Similaires
APDye 680 NHS Ester is spectrally and structurally identical to several other near-infrared dyes, including:
Alexa Fluor 680: Known for its bright fluorescence and photostability.
DyLight 680: Offers similar spectral properties and is used for labeling proteins and antibodies.
IRDye 680: Another near-infrared dye with comparable properties and applications .
This compound stands out due to its excellent clearance profiles in animals and its ability to be attached to proteins at high molar ratios without significant self-quenching, leading to brighter conjugates and more sensitive detection .
Propriétés
Formule moléculaire |
C40H49ClN4O13S3 |
|---|---|
Poids moléculaire |
925.5 g/mol |
Nom IUPAC |
3-[5-chloro-2-[(1E,3E,5E)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3-methyl-5-sulfo-3-(4-sulfobutyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylpyrrolo[2,3-b]pyridin-7-ium-7-yl]propane-1-sulfonate |
InChI |
InChI=1S/C40H49ClN4O13S3/c1-39(2)31-25-28(41)27-43(21-12-24-60(52,53)54)38(31)42-33(39)13-6-4-7-14-34-40(3,20-9-11-23-59(49,50)51)30-26-29(61(55,56)57)16-17-32(30)44(34)22-10-5-8-15-37(48)58-45-35(46)18-19-36(45)47/h4,6-7,13-14,16-17,25-27H,5,8-12,15,18-24H2,1-3H3,(H2-,49,50,51,52,53,54,55,56,57) |
Clé InChI |
SUVDMGMWARUUML-UHFFFAOYSA-N |
SMILES isomérique |
CC1(C2=C(N=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)O)(C)CCCCS(=O)(=O)O)[N+](=CC(=C2)Cl)CCCS(=O)(=O)[O-])C |
SMILES canonique |
CC1(C2=C(N=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)O)(C)CCCCS(=O)(=O)O)[N+](=CC(=C2)Cl)CCCS(=O)(=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















